molecular formula C15H14N2O2S B14022376 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile

2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile

Cat. No.: B14022376
M. Wt: 286.4 g/mol
InChI Key: XLLPHGUWMXAIAV-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The compound’s structure includes a benzenesulfonyl group and a dihydropyridine moiety, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable dihydropyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dihydropyridine moiety may interact with cellular receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar synthetic applications.

    Dihydropyridine Derivatives: Compounds with similar structures but different substituents, used in various pharmacological studies.

Uniqueness

2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is unique due to its combined sulfonyl and dihydropyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-(2,6-dimethyl-1H-pyridin-4-ylidene)acetonitrile

InChI

InChI=1S/C15H14N2O2S/c1-11-8-13(9-12(2)17-11)15(10-16)20(18,19)14-6-4-3-5-7-14/h3-9,17H,1-2H3

InChI Key

XLLPHGUWMXAIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)C=C(N1)C

Origin of Product

United States

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